5-Ethyl-2-oxo-1,3-dioxane-5-carboxylic acid
Overview
Description
5-Ethyl-2-oxo-1,3-dioxane-5-carboxylic acid is a chemical compound with the formula C₇H₁₀O₅ . It is a compound with a unique structure and several interesting properties.
Molecular Structure Analysis
The molecular structure of 5-Ethyl-2-oxo-1,3-dioxane-5-carboxylic acid is based on its molecular formula, C₇H₁₀O₅ . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyrimidine Derivatives : Goryaeva et al. (2015) reported the reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine, leading to the formation of pyrimidine derivatives. This synthesis is a key step in producing compounds capable of undergoing nucleophilic substitution, which is fundamental in creating various biologically active compounds (Goryaeva, Burgart, Ezhikova, Kodess, & Saloutin, 2015).
Photolysis Studies : Nikolaev et al. (1985) explored the photochemical transformation of a related compound, 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane. Their research focused on the pathways of photolysis in different mediums, revealing critical insights into the chemical behavior of dioxane derivatives under light exposure (Nikolaev, Khimich, & Korobitsyna, 1985).
Preparation of Carboxylic Acid Esters : Research by Yuanbiao et al. (2016) presented a method for synthesizing chloro-2-oxo-butyric acid ethyl ester, an important intermediate in preparing various biologically active compounds. This synthesis demonstrates the utility of dioxane derivatives in creating complex organic molecules (Yuanbiao, Guo, Wang, Zhu, & Xu, 2016).
Applications in Material Science
Surfactant Synthesis : Piasecki et al. (1998) studied the synthesis and surface properties of chemodegradable anionic surfactants derived from cis-1,3-dioxane derivatives. Their work has implications for the development of environmentally friendly surfactants with potential applications in various industries (Piasecki, Burczyk, & Ruchala, 1998).
Metal Ion Interaction Studies : Vázquez-Hernández et al. (2004) conducted a study on the conformational behavior of 5-carboxy- and 5-hydroxy-1,3-dioxanes in the presence of various metal ions. This research offers insights into how these compounds interact with metal ions, which is crucial for applications in catalysis and material science (Vázquez-Hernández, Rosquete-Pina, & Juaristi, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-ethyl-2-oxo-1,3-dioxane-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-2-7(5(8)9)3-11-6(10)12-4-7/h2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRSUXUJHZAWRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC(=O)OC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262650 | |
Record name | 5-Ethyl-2-oxo-1,3-dioxane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101262650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-oxo-1,3-dioxane-5-carboxylic acid | |
CAS RN |
1181216-85-2 | |
Record name | 5-Ethyl-2-oxo-1,3-dioxane-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1181216-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-2-oxo-1,3-dioxane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101262650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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